Technical Guide: 1,3-Dibromo-4-methoxy-2-methylbenzene
Technical Guide: 1,3-Dibromo-4-methoxy-2-methylbenzene
This is an in-depth technical guide for 1,3-Dibromo-4-methoxy-2-methylbenzene (CAS 688744-20-9).
Strategic Reagent for Regioselective Aryl Functionalization
Part 1: Executive Summary & Chemical Identity
1,3-Dibromo-4-methoxy-2-methylbenzene (CAS 688744-20-9 ) is a highly specialized halogenated aryl ether used primarily as a scaffold in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring two bromine atoms with distinct steric environments—makes it a valuable "switchable" electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This compound serves as a critical intermediate for synthesizing poly-substituted benzene derivatives, particularly where precise regiocontrol is required to build complex pharmacophores or optoelectronic monomers.
Chemical Identity Table
| Property | Specification |
| CAS Number | 688744-20-9 |
| IUPAC Name | 1,3-Dibromo-4-methoxy-2-methylbenzene |
| Common Synonyms | 2,4-Dibromo-3-methylanisole; 2,6-Dibromo-3-methoxytoluene |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| SMILES | COc1c(Br)c(C)c(Br)cc1 |
| Appearance | White to off-white solid (or viscous oil depending on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water |
| Storage | 2–8°C (Inert atmosphere recommended) |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene requires controlling the bromination of the electron-rich anisole core. The presence of the methoxy group (strong ortho/para director) and the methyl group (weak ortho/para director) dictates the regioselectivity.
Core Synthesis Route: Controlled Bromination of 3-Methylanisole
This protocol utilizes N-Bromosuccinimide (NBS) for milder, more regioselective bromination compared to elemental bromine, minimizing the formation of tribrominated byproducts.
Reaction Scheme
Figure 1: Synthetic pathway via electrophilic aromatic substitution.[2][3][4]
Step-by-Step Protocol
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Preparation : Charge a reaction vessel with 3-methylanisole (1.0 eq) and anhydrous acetonitrile (10 volumes). Cool the solution to 0°C under a nitrogen atmosphere.
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Bromination : Slowly add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 60 minutes.
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Technical Insight: Slow addition is critical. The first bromine atom typically adds to the position para to the methoxy group (C4 relative to OMe). The second bromine adds to the sterically crowded position between the methyl and methoxy groups (C2 relative to OMe).
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Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via HPLC or TLC (Hexane/EtOAc 9:1).
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Quenching : Quench with saturated aqueous sodium thiosulfate to neutralize excess bromine/NBS.
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Work-up : Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification : Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0–5% EtOAc in Hexanes) to remove mono-bromo and tribromo impurities.
Part 3: Applications in Drug Discovery
The defining feature of CAS 688744-20-9 is the differential reactivity of its two carbon-bromine bonds. This allows researchers to sequentially functionalize the benzene ring, creating complex, non-symmetric biaryl scaffolds common in kinase inhibitors and receptor modulators.
Mechanism: Site-Selective Cross-Coupling
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Site A (C3-Br in IUPAC / C4 relative to OMe): Less sterically hindered. Reacts first in Pd-catalyzed couplings.
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Site B (C1-Br in IUPAC / C2 relative to OMe): Highly hindered (sandwiched between Methyl and Methoxy). Reacts second or requires forcing conditions/specialized ligands (e.g., SPhos, XPhos).
Workflow: Sequential Suzuki-Miyaura Coupling
Figure 2: Sequential functionalization strategy leveraging steric differentiation.
Key Applications
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Kinase Inhibitors: Used to construct the core pharmacophore where the methoxy group acts as a hydrogen bond acceptor in the ATP-binding pocket.
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Agrochemicals: Synthesis of sterically congested pesticides where the methyl group prevents metabolic degradation.
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OLED Materials: As a monomer for synthesizing conjugated polymers, where the methoxy group modulates the HOMO/LUMO levels.
Part 4: Analytical Characterization & QC
To ensure the integrity of this building block, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (¹H NMR)
The symmetry and coupling patterns confirm the 1,2,3,4-substitution pattern.
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Solvent: CDCl₃
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Signals:
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δ 2.35 ppm (s, 3H): Aryl Methyl group.
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δ 3.85 ppm (s, 3H): Methoxy group.
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δ 7.30–7.50 ppm (d, 1H, J ≈ 8.5 Hz): Aromatic proton at C5.
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δ 7.50–7.70 ppm (d, 1H, J ≈ 8.5 Hz): Aromatic proton at C6.
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Note: The two aromatic protons are vicinal (ortho to each other), resulting in an AB doublet system.
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Mass Spectrometry (GC-MS)
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Molecular Ion (M+): 278, 280, 282 (1:2:1 isotopic pattern characteristic of two bromine atoms).
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Base Peak: Loss of methyl radical [M-15]⁺ or bromine [M-79]⁺.
Part 5: Safety & Handling (MSDS Highlights)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of dust/vapors.
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Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
References
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PubChem. (n.d.). Compound Summary for CAS 688744-20-9. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 36942-56-0|2-Bromo-4-methoxy-1-methylbenzene|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]
- 5. accustandard.com [accustandard.com]
